1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one, also known as Ro 64-0802, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease involved in the degradation of incretin hormones, which regulate insulin secretion and glucose metabolism. Ro 64-0802 has been studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders.
科学的研究の応用
Neuroprotective and Antidepressant Potential
Compounds structurally related to 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one have shown promise in the behavioral pharmacology domain, particularly in profiling the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. One such compound, (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), has demonstrated anxiolytic activity in various animal models and antidepressant efficacy in several paradigms, suggesting utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Anticancer and Antimalarial Activities
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have been explored for their therapeutic activities across a range of applications, from cancer to malaria treatment. The US FDA approval of trabectedin for treating soft tissue sarcomas underscores the potential of these compounds in anticancer drug discovery. Additionally, these derivatives have shown promise as candidates for various infectious diseases, including malaria, tuberculosis, and HIV-infection, highlighting their broad therapeutic potential (Singh & Shah, 2017).
Neurodegeneration and Parkinson's Disease
Research into the mechanisms of action and injurious effects of complex I inhibitors, with 1-methyl-4-phenylpyridinium ion (MPP(+)) serving as a well-studied example, reveals the potential of isoquinoline derivatives as complex I inhibitors. These compounds have been implicated in anatomical, behavioral, and biochemical changes akin to those observed in Parkinson's disease, characterized by nigrostriatal dopaminergic neurodegeneration. This suggests a possible role for these compounds in studying and potentially treating neurodegenerative diseases (Kotake & Ohta, 2003).
特性
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWETTWFIFPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。